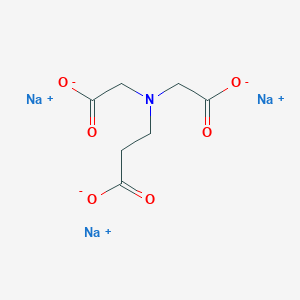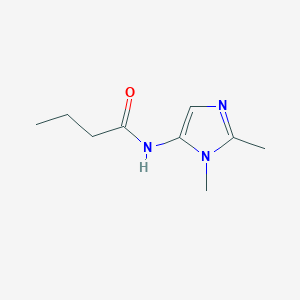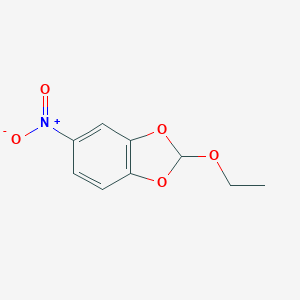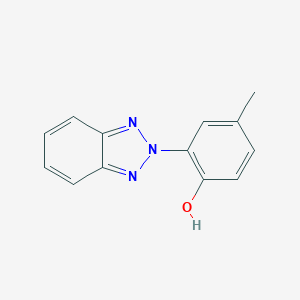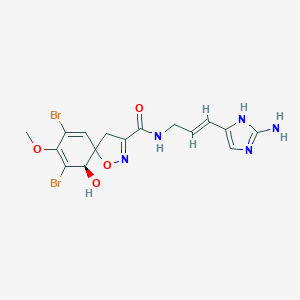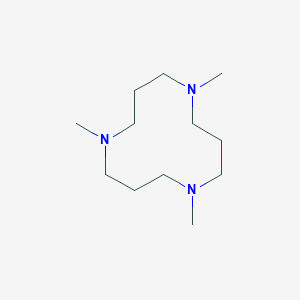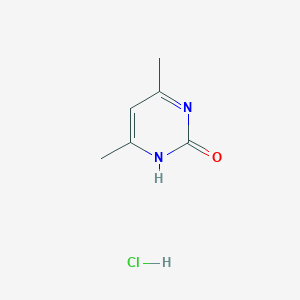
4,6-二甲基嘧啶-2-醇盐酸盐
描述
4,6-Dimethylpyrimidin-2-ol hydrochloride is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are important in biology and medicine, as they are components of DNA bases. The compound's structure and properties allow it to participate in various chemical reactions and form complexes with other molecules, making it a valuable intermediate in pharmaceutical and organic synthesis.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves multiple steps, including condensation, methylation, and crystallization. For instance, the preparation of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was achieved by reacting 2-amino-4,6-dimethylpyrimidine with potassium thiocyanate and methyl chloroformate in ethyl acetate, followed by recrystallization from dimethylformamide . Another synthesis pathway involves the reaction of thiourea with dimethyl carbonate, followed by condensation with acetylacetone and oxidation to yield 4,6-Dimethyl-2-methanesulfonylpyrimidine .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by X-ray diffraction. For example, the crystal structure of a related compound, 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester, was determined to belong to monoclinic symmetry with specific crystal parameters . Theoretical calculations using methods such as DFT-B3LYP/6-311G, HF/6-311G, and MP2/6-311G can also provide insights into the atomic net charges and population of these molecules .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including tautomerism, which is a chemical reaction that results in the migration of a hydrogen atom within a molecule . They can also participate in the formation of complexes with phenols through intermolecular hydrogen bonds, which are stable at high temperatures . Additionally, the synthesis of new compounds, such as 6-Aroylpyrido[2,3-d]pyrimidines, involves the reaction of pyrimidine derivatives with other reagents like dimethylformamide dimethyl acetal .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the crystal structure analysis provides information on the density and melting points of these compounds . The presence of functional groups like methanesulfonyl or aminomethylene can affect their reactivity and solubility. The stability of complexes formed with phenols indicates that these compounds can withstand high temperatures without decomposing .
科学研究应用
分子识别和氢键
4,6-二甲基嘧啶-2-醇盐酸盐在分子识别过程中发挥作用,特别涉及氢键。这在DNA碱基和药物中的存在具有重要意义。对嘧啶的各种互变形式的研究,包括4,6-二甲基嘧啶,揭示了对药物作用至关重要的分子相互作用的见解 (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017)。
与酚类物质形成复合物
研究表明,4,6-二甲基嘧啶-2-醇盐酸盐与酚类物质形成稳定的复合物,通过分子间氢键促进。这些复合物即使在高温下也表现出稳定性 (Erkin, Gurzhii, Klaptyuk, Firsanova, & Krutikov, 2017)。
合成和晶体结构分析
该化合物已被用于合成新颖衍生物并分析它们的晶体结构,这对于理解它们的物理和化学性质至关重要。例如,一项研究详细描述了特定衍生物的合成,并通过X射线衍射和理论计算提供了见解 (Ren et al., 2006)。
生物活性和抗微生物潜力
已对4,6-二甲基嘧啶-2-醇盐酸盐衍生物进行了研究,特别是作为抗微生物剂的生物活性。研究包括新化合物的合成以及评估它们的抗菌和抗真菌活性 (Aggarwal, Rani, Sharma, & Aneja, 2013)。
与金属离子的相互作用
发现该化合物与各种金属离子形成复合物,这在化学和生物系统中金属配体相互作用的研究中具有相关性。结合发生在嘧啶碱基中的特定基团 (Dixon & Wells, 1986)。
双亲配体行为
它表现出双亲配体行为,与二价金属离子形成复合物。这些研究为配体-金属相互作用提供了宝贵的数据,并展示了这些复合物在各个领域中的潜在应用 (Goodgame & Johns, 1981)。
药理筛选
已评估了新嘧啶衍生物的药理特性,有助于开发潜在的药物。这包括评估它们的抗菌和抗真菌特性 (Khan et al., 2015)。
超分子结构
对4,6-二甲基嘧啶-2-醇盐酸盐衍生物的研究还涉及研究它们的超分子结构,这可以提供关于核酸结构和功能的见解 (Cheng, Chen, Liu, Wu, & Guo, 2011)。
光解研究
对该化合物及其衍生物的光解研究揭示了在环境化学和光化学中具有重要意义的反应机制 (Sen & Wells, 1981)。
新化合物合成和生物评价
合成新颖衍生物及其生物评价,包括作为抗癫痫药物,展示了该化合物在药物化学中的多样潜在应用 (Severina, Skupa, Voloshchuk, & Georgiyants, 2020)。
安全和危害
属性
IUPAC Name |
4,6-dimethyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-4-3-5(2)8-6(9)7-4;/h3H,1-2H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXETYYSLJRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40955848 | |
| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidin-2-ol hydrochloride | |
CAS RN |
34289-60-6 | |
| Record name | 2-Hydroxy-4,6-dimethylpyrimidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34289-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2(1H)-pyrimidinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034289606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34289-60-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,6-Dimethylpyrimidin-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40955848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethyl-1H-pyrimidin-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/954294M54S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

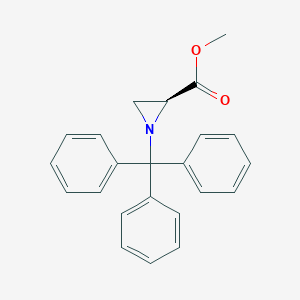
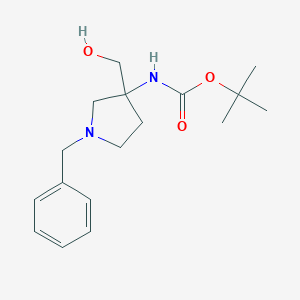
![2-[(2-Propynyloxy)methyl]pyrimidine](/img/structure/B141639.png)
